2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
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Description
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, also known as DMPP, is a pyrimidine derivative. It has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . This compound has shown potential biological and industrial applications due to its unique chemical structure and biological activity.
Molecular Structure Analysis
The molecular structure of DMPP consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has hydroxy groups at the 2 and 6 positions, a methoxy group at the 5 position, and a carboxylic acid group at the 4 position .Chemical Reactions Analysis
While specific chemical reactions involving DMPP are not detailed in the search results, pyrimidines are known to display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
DMPP has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Labeling Techniques
- A study by Murthy & Ullas (2009) developed a versatile method for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which can be applied to other positions of the pyrimidine ring system, enhancing its utility in research.
Pharmaceutical Applications
- Research by Stansfield et al. (2004) demonstrated that 5,6-Dihydroxypyrimidine-4-carboxylic acids are promising as hepatitis C virus (HCV) NS5B polymerase inhibitors, showcasing their potential in antiviral drug development.
Synthesis of Derivatives
- The synthesis of various 2-substituted-5,6-dihydroxypyrimidines was extended by Chang & Chiang (1956), contributing to the development of new compounds with potential applications in various fields of chemistry and pharmacology.
Biological Properties
- A study by Machoń & Jasztold-Howorko (1981) on the synthesis of 5-aminoorotic acid derivatives, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, showed promising anti-inflammatory and analgesic activities.
Marine-sourced Natural Product Synthesis
- Joshi & Dodge (2021) highlighted the importance of marine-sourced compounds with antibacterial properties, including the synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, demonstrating the relevance of pyrimidine derivatives in drug development.
Chemical Reactions and Properties
- Research on the rearrangement of 2-methoxypyrimidines by Brown & Lee (1970) contributed to the understanding of their chemical behavior, important for synthesizing new pyrimidine-based compounds.
properties
IUPAC Name |
5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-13-3-2(5(10)11)7-6(12)8-4(3)9/h1H3,(H,10,11)(H2,7,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJJKJYNSVDTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288478 |
Source
|
Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid | |
CAS RN |
6944-35-0 |
Source
|
Record name | NSC55980 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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